molecular formula C14H14Cl3NO B2586076 {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 289717-38-0

{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B2586076
CAS No.: 289717-38-0
M. Wt: 318.62
InChI Key: KFOCSUIATIEYDA-UHFFFAOYSA-N
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Description

{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is a synthetic organic compound characterized by a benzylmethylamine backbone substituted with a 3,4-dichlorophenoxy group. Key properties include:

  • Molecular Formula: C₁₅H₁₆Cl₃NO
  • Molecular Weight: 332.65 g/mol
  • CAS Number: 2089258-69-3 .

Properties

IUPAC Name

1-[2-(3,4-dichlorophenoxy)phenyl]-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO.ClH/c1-17-9-10-4-2-3-5-14(10)18-11-6-7-12(15)13(16)8-11;/h2-8,17H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOCSUIATIEYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorophenol and 2-bromobenzyl chloride.

    Formation of Intermediate: 3,4-dichlorophenol reacts with 2-bromobenzyl chloride in the presence of a base such as potassium carbonate to form 2-(3,4-dichlorophenoxy)benzyl chloride.

    Amination: The intermediate 2-(3,4-dichlorophenoxy)benzyl chloride is then reacted with methylamine to form {[2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride can undergo oxidation reactions, typically forming N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Oxidation : Can form N-oxides using agents like hydrogen peroxide.
  • Reduction : Can be reduced to primary or secondary amines using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : Engages in nucleophilic substitutions at aromatic ring positions.

Biology

The compound is studied for its potential interactions with biological molecules:

  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may affect signaling pathways related to cell growth and differentiation.

Medicine

Research is ongoing into the therapeutic properties of this compound:

  • Drug Development : Investigated as a lead compound for developing drugs targeting neurological disorders and other conditions.
  • Antimicrobial Properties : Related structures exhibit antimicrobial activity, suggesting potential applications in developing new antibiotics.

Industry

In industrial applications, the compound is utilized for:

  • Pharmaceutical Manufacturing : As an intermediate in producing various pharmaceutical products.
  • Agricultural Chemistry : Explored for developing agrochemicals with reduced environmental impact.

The biological activity of this compound primarily results from its interaction with specific molecular targets:

  • It may bind to enzymes or receptors, altering their activity and leading to various physiological effects.
  • Studies have indicated that compounds within this chemical class can exhibit significant inhibition against both Gram-positive and Gram-negative bacteria.

Pharmaceutical Development

Research indicates that compounds similar to {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride serve as intermediates in synthesizing pharmaceuticals aimed at neurological conditions. For example, studies have shown promising results in developing drugs targeting specific neurotransmitter pathways.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

  • A study involving related compounds highlighted the need for thorough safety evaluations due to potential toxicity observed in isolated biological systems.

Mechanism of Action

The mechanism of action of {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Similarities

The compound is compared to analogs with variations in substituent groups, halogen positions, or backbone chains.

Table 1: Comparative Data of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride (Target) C₁₅H₁₆Cl₃NO 332.65 2089258-69-3 3,4-dichlorophenoxy, methylamine
{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride C₁₆H₁₈Cl₃NO 348.68 27287-82-7 3,4-dichlorophenoxy, ethylamine
{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine C₁₅H₁₄Cl₂NO 297.19 1153460-92-4 3,5-dichlorophenoxy, methylamine
[2-(3,4-Dichlorophenoxy)ethyl]amine hydrochloride C₈H₁₀Cl₃NO 236.53 Not provided 3,4-dichlorophenoxy, ethylamine
{1-[2-(3,4-Dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride C₁₅H₁₆Cl₃NO 332.65 Not provided 3,4-dichlorophenoxy, ethyl backbone

Impact of Substituent Variations

(a) Ethylamine vs. Methylamine

Replacing the methyl group in the target compound with ethyl (e.g., {[2-(3,4-dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride) increases molecular weight (348.68 vs.

(b) Chlorine Position (3,4- vs. 3,5-Dichloro)

The 3,5-dichloro isomer ({[2-(3,5-dichlorophenoxy)phenyl]methyl}(methyl)amine) lacks the ortho-chlorine, which may reduce steric hindrance and electronic effects, impacting interactions with biological targets .

(c) Backbone Modifications

[2-(3,4-Dichlorophenoxy)ethyl]amine hydrochloride features a simpler ethylamine chain, reducing molecular complexity and weight (236.53 g/mol), which could enhance solubility but limit structural specificity .

Physicochemical and Functional Implications

  • Lipophilicity : Ethyl-substituted derivatives exhibit higher logP values than methyl analogs, influencing membrane permeability .
  • Steric Factors : The benzylmethylamine group in the target compound may offer better steric compatibility with enzyme active sites than bulkier analogs .

Biological Activity

The compound {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is a synthetic organic molecule with potential biological activities. Its structure features a dichlorophenoxy group, which is known for its involvement in herbicidal activity, and an amine moiety that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound may also modulate receptor activities, impacting signaling pathways related to cell growth and differentiation.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. The presence of the dichlorophenoxy group suggests potential herbicidal and antibacterial properties.

  • In Vitro Studies : Bioassays have demonstrated that related compounds show significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of the compound:

  • Case Study : A report examined the effects of 2,4-dichlorophenoxyacetic acid (a related compound) on isolated rat liver mitochondria. The study found that exposure affected mitochondrial function but did not significantly induce oxidative stress . This suggests that similar mechanisms might be observed with this compound.

Applications in Research and Industry

Application AreaDescription
Pharmaceuticals Investigated as a potential therapeutic agent for neurological disorders.
Agricultural Chemistry Explored for use in developing new agrochemicals with reduced environmental impact.
Analytical Chemistry Used as a reference material in chromatographic techniques for detecting similar compounds.

Case Studies

  • Pharmaceutical Development : Studies have shown that compounds similar to this compound serve as intermediates in synthesizing pharmaceuticals targeting neurological conditions .
  • Toxicology Report : A case involving severe poisoning from 2,4-D highlighted the need to understand the toxicological impacts of compounds within this chemical class . Although not directly related to this compound), it underscores the importance of evaluating safety in biological applications.

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